molecular formula C14H12FN5 B5816444 N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

Katalognummer B5816444
Molekulargewicht: 269.28 g/mol
InChI-Schlüssel: ZVVKHCAZXWEZGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as PF-3084014, is a small molecule inhibitor that has been the subject of scientific research due to its potential therapeutic applications.

Wirkmechanismus

N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine works by binding to the ATP-binding site of the protein kinase, preventing its activity and downstream signaling pathways. This results in the inhibition of cell proliferation and survival, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have potent antiproliferative effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been demonstrated to reduce inflammation in animal models of arthritis and inflammatory bowel disease. However, further studies are needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its high potency and selectivity for the target protein kinase, which makes it an attractive candidate for the development of targeted cancer therapies. However, its limited solubility and stability in aqueous solutions can make it challenging to use in certain lab experiments.

Zukünftige Richtungen

Future research on N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine could focus on its potential applications in combination with other cancer therapies, as well as its use in other diseases characterized by abnormal protein kinase activity. Additionally, further studies could explore the optimization of its chemical properties to improve its solubility and stability in aqueous solutions, as well as its pharmacokinetic and pharmacodynamic properties in vivo.
In conclusion, N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a small molecule inhibitor with promising potential for the development of targeted cancer therapies and treatment of inflammatory diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and future research could explore its potential applications in combination with other cancer therapies and other diseases characterized by abnormal protein kinase activity.

Synthesemethoden

N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine can be synthesized through a multistep process that involves the reaction of 3-fluoroaniline with 2-methyl-4,6-dichloropyrimidine, followed by the addition of 1H-pyrazole-1-carboxylic acid and subsequent reduction of the resulting intermediate. The final product is purified through recrystallization and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been shown to inhibit the activity of a specific protein kinase, which is involved in cell proliferation, survival, and migration. This makes it a promising candidate for the development of targeted cancer therapies.

Eigenschaften

IUPAC Name

N-(3-fluorophenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5/c1-10-17-13(19-12-5-2-4-11(15)8-12)9-14(18-10)20-7-3-6-16-20/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVKHCAZXWEZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.